molecular formula C12H7NO2 B12444285 3-Cyanonaphthalene-2-carboxylic acid

3-Cyanonaphthalene-2-carboxylic acid

Cat. No.: B12444285
M. Wt: 197.19 g/mol
InChI Key: JIUHBCPYJHPHNL-UHFFFAOYSA-N
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Description

3-Cyano-2-naphthoic acid is an organic compound with the molecular formula C12H7NO2. It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) at the third position and a carboxylic acid group (-COOH) at the second position on the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-2-naphthoic acid can be synthesized through various methods. One common approach involves the Sandmeyer reaction, where 3-amino-2-naphthoic acid is diazotized and then treated with copper(I) cyanide to introduce the cyano group . Another method involves the hydrolysis of 3-cyano-2-naphthoic acid derivatives .

Industrial Production Methods: Industrial production of 3-cyano-2-naphthoic acid typically involves large-scale Sandmeyer reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in an autoclave with precise temperature and pressure control to optimize the conversion of 3-amino-2-naphthoic acid to 3-cyano-2-naphthoic acid .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalene dicarboxylic acids.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthalene dicarboxylic acids.

    Reduction: 3-Amino-2-naphthoic acid.

    Substitution: Various substituted naphthoic acids depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 3-Cyano-2-naphthoic acid is unique due to its specific reactivity and the position of the cyano group, which influences its chemical behavior and applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

3-cyanonaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7NO2/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6H,(H,14,15)

InChI Key

JIUHBCPYJHPHNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)C(=O)O

Origin of Product

United States

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